molecular formula C17H21N3OS2 B2582945 3-(phenylthio)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide CAS No. 1798624-04-0

3-(phenylthio)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide

Cat. No.: B2582945
CAS No.: 1798624-04-0
M. Wt: 347.5
InChI Key: NCOYZMZVAJKVJX-UHFFFAOYSA-N
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Description

3-(phenylthio)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is an organic compound that features a phenylthio group, a thiazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be formed via the cyclization of appropriate amines with dihaloalkanes.

    Coupling Reactions: The phenylthio group can be introduced through nucleophilic substitution reactions using thiophenol and appropriate alkyl halides.

    Amide Formation: The final step involves the formation of the amide bond, typically achieved through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole and pyrrolidine rings can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.

    Substitution: Halogenated reagents and strong bases or acids are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole and pyrrolidine derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural features.

    Receptor Binding: May interact with specific biological receptors.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Material Science: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The phenylthio group and thiazole ring are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(phenylthio)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    3-(phenylthio)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

3-(phenylthio)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile applications in various fields, making it a compound of significant interest.

Properties

IUPAC Name

3-phenylsulfanyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS2/c21-16(8-11-22-15-6-2-1-3-7-15)19-13-14-5-4-10-20(14)17-18-9-12-23-17/h1-3,6-7,9,12,14H,4-5,8,10-11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOYZMZVAJKVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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